DL-赤藓糖-4-氟谷氨酸

描述

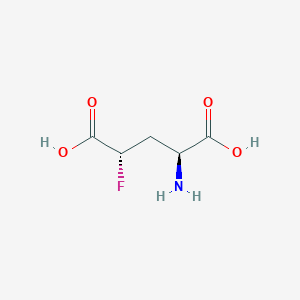

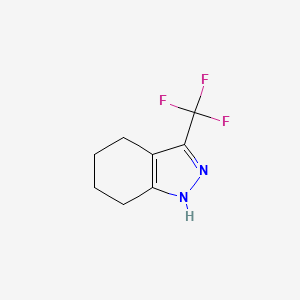

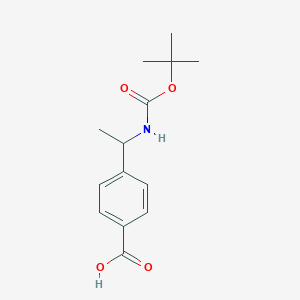

DL-threo-4-Fluoroglutamic acid, also known as 4F-Glutamate, is an analog of glutamic acid. It is a specialty product used for proteomics research applications . It is also known as D-Glutamic acid, 4-fluoro-, (4R)-rel- (9CI) .

Molecular Structure Analysis

The molecular formula of DL-threo-4-Fluoroglutamic acid is C5H8FNO4 . It has an average mass of 165.120 Da and a monoisotopic mass of 165.043732 Da .Chemical Reactions Analysis

The degradation of 4-fluoroglutamate has been examined in cell-free extracts of Streptomyces cattleya and Proteus mirabilis . It was observed that equimolar concentrations of fluoride ion and ammonia were generated . The activity was located in the soluble fraction of cell extracts .科学研究应用

Enzyme Inhibition

DL-threo-4-Fluoroglutamic acid serves as an effective inhibitor of certain enzymes. Specifically:

- Polyglutamylation Inhibition : It inhibits the polyglutamylation of both tetrahydrofolate and methotrexate . Polyglutamylation plays a crucial role in the metabolism of these compounds, and DL-threo-4-Fluoroglutamic acid disrupts this process.

Mechanistic Probes

Researchers use fluorinated compounds as mechanistic probes to explore enzyme–substrate interactions and receptor–ligand binding. DL-threo-4-Fluoroglutamic acid falls into this category, allowing scientists to investigate biochemical pathways and understand molecular mechanisms .

Anti-Cancer Drug Development

DL-threo-4-Fluoroglutamic acid has been employed in the preparation of fluorinated derivatives of the anti-cancer compound methotrexate. These derivatives exhibit altered pharmacological properties, potentially enhancing their efficacy or reducing side effects .

Chiral Separation

Chiral separation is essential for obtaining enantiomerically pure compounds. Researchers have resolved the stereoisomers of DL-threo-4-Fluoroglutamic acid from the racemic mixture. This separation allows for further studies on each enantiomer’s distinct properties .

Pharmacologically Active Peptides

Fluorinated amino acids, including 4-fluoroglutamate, play a role in the production of pharmacologically active peptides. These peptides can have therapeutic applications, making 4-fluoroglutamate relevant in drug development .

Bacterial Degradation Studies

Bacteria can selectively degrade the l-isomer of 4-fluoroglutamate. This degradation process generates fluoride ions and ammonia. Understanding bacterial defluorination mechanisms can inform bioremediation strategies and metabolic engineering .

作用机制

Target of Action

DL-threo-4-Fluoroglutamic acid primarily targets the process of polyglutamylation . This biochemical process involves the addition of glutamate residues to a protein, and it plays a crucial role in the function of the targeted protein. The compound acts as an effective, concentration-dependent inhibitor of polyglutamylation of both tetrahydrofolate and methotrexate .

Mode of Action

DL-threo-4-Fluoroglutamic acid interacts with its targets by acting as an alternate substrate . It is incorporated into the polyglutamylation process slightly less effectively than L-glutamate . This incorporation disrupts the normal functioning of the process, leading to changes in the activity of the targeted proteins.

Biochemical Pathways

The primary biochemical pathway affected by DL-threo-4-Fluoroglutamic acid is the polyglutamylation of tetrahydrofolate and methotrexate . By inhibiting this process, the compound can disrupt the function of these molecules and their downstream effects.

Result of Action

The molecular and cellular effects of DL-threo-4-Fluoroglutamic acid’s action primarily involve the disruption of normal protein function due to inhibited polyglutamylation . This can lead to changes in various cellular processes that depend on the function of the targeted proteins.

Action Environment

The action, efficacy, and stability of DL-threo-4-Fluoroglutamic acid can be influenced by various environmental factors. For instance, certain bacteria can degrade the L-isomer of 4-fluoroglutamate, potentially affecting the availability and action of the compound . Additionally, factors such as pH, temperature, and the presence of other molecules could also influence the compound’s action.

安全和危害

When handling DL-threo-4-Fluoroglutamic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .

未来方向

DL-threo-4-Fluoroglutamic acid is used in proteomics research applications . It is also of biological interest as the individual stereoisomers of this compound have been employed as inhibitors of glutamate decarboxylase and in the preparation of fluorinated derivatives of the anti-cancer compound methotrexate . The future directions of DL-threo-4-Fluoroglutamic acid could involve further exploration of these applications.

属性

IUPAC Name |

(2S,4S)-2-amino-4-fluoropentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSHPWJJSVEEAX-HRFVKAFMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919779 | |

| Record name | (4S)-4-Fluoro-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-threo-4-Fluoroglutamic acid | |

CAS RN |

91383-48-1 | |

| Record name | (4S)-4-Fluoro-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![p-Toluenesulfonic acid 2-[2-[2-(propargyloxy)ethoxy]ethoxy]ethyl ester](/img/structure/B3043637.png)

![7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile](/img/structure/B3043658.png)